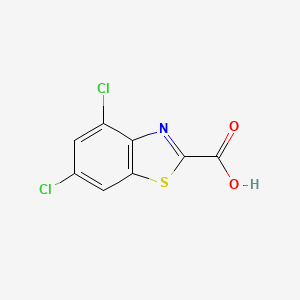
4,6-Dichloro-1,3-benzothiazole-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,6-Dichloro-1,3-benzothiazole-2-carboxylic acid is a heterocyclic compound that belongs to the benzothiazole family. This compound is characterized by the presence of chlorine atoms at the 4 and 6 positions of the benzothiazole ring and a carboxylic acid group at the 2 position. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry and industrial applications.
準備方法
The synthesis of 4,6-Dichloro-1,3-benzothiazole-2-carboxylic acid can be achieved through various synthetic routes. One common method involves the cyclization of 2-aminothiophenol with chloroacetic acid under acidic conditions. The reaction typically proceeds as follows:
Cyclization Reaction: 2-aminothiophenol reacts with chloroacetic acid in the presence of a strong acid catalyst, such as hydrochloric acid, to form the benzothiazole ring.
Chlorination: The resulting benzothiazole intermediate is then chlorinated using chlorine gas or a chlorinating agent like thionyl chloride to introduce chlorine atoms at the 4 and 6 positions.
Carboxylation: Finally, the chlorinated benzothiazole is carboxylated using carbon dioxide or a carboxylating agent to introduce the carboxylic acid group at the 2 position.
Industrial production methods often involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated processes to ensure high yield and purity.
化学反応の分析
4,6-Dichloro-1,3-benzothiazole-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at the 4 and 6 positions can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. For example, reaction with an amine in the presence of a base can yield the corresponding amino derivative.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiols or thioethers.
Esterification: The carboxylic acid group can be esterified using alcohols in the presence of an acid catalyst to form esters.
Common reagents used in these reactions include bases like sodium hydroxide, oxidizing agents like hydrogen peroxide, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
4,6-Dichloro-1,3-benzothiazole-2-carboxylic acid has a wide range of scientific research applications:
Medicinal Chemistry: This compound is used as a building block in the synthesis of various pharmaceuticals, including antimicrobial and anticancer agents. Its derivatives have shown promising activity against bacterial and fungal infections.
Biological Studies: It is used in biological studies to investigate enzyme inhibition and protein-ligand interactions. Its ability to inhibit certain enzymes makes it a valuable tool in drug discovery.
Industrial Applications: The compound is used in the synthesis of dyes, pigments, and agrochemicals. Its stability and reactivity make it suitable for various industrial processes.
作用機序
The mechanism of action of 4,6-Dichloro-1,3-benzothiazole-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. In biological systems, it may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
類似化合物との比較
4,6-Dichloro-1,3-benzothiazole-2-carboxylic acid can be compared with other benzothiazole derivatives, such as:
2-Aminobenzothiazole: Lacks the chlorine atoms and carboxylic acid group, making it less reactive in certain substitution reactions.
6-Chlorobenzothiazole: Contains only one chlorine atom, resulting in different reactivity and biological activity.
2-Mercaptobenzothiazole: Contains a thiol group instead of a carboxylic acid group, making it more suitable for applications in rubber vulcanization.
The unique combination of chlorine atoms and a carboxylic acid group in this compound imparts distinct chemical and biological properties, making it a valuable compound in various fields of research and industry.
特性
分子式 |
C8H3Cl2NO2S |
|---|---|
分子量 |
248.08 g/mol |
IUPAC名 |
4,6-dichloro-1,3-benzothiazole-2-carboxylic acid |
InChI |
InChI=1S/C8H3Cl2NO2S/c9-3-1-4(10)6-5(2-3)14-7(11-6)8(12)13/h1-2H,(H,12,13) |
InChIキー |
NNPHKGUOPJTZMW-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C2=C1SC(=N2)C(=O)O)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


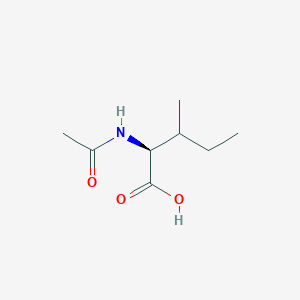

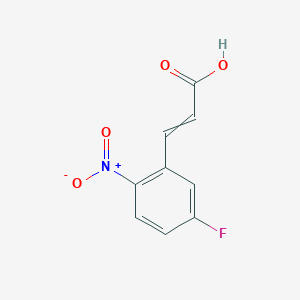
![4-[(1E)-3-ethenyl-3,7-dimethylocta-1,6-dien-1-yl]benzene-1,2-diol](/img/structure/B12443118.png)
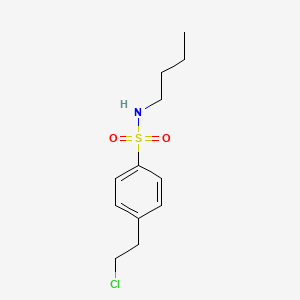
![[6-Cyclopropyl-4-(trifluoromethyl)pyrimidin-2-yl]carboxylic acid](/img/structure/B12443132.png)
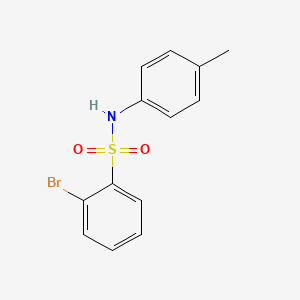
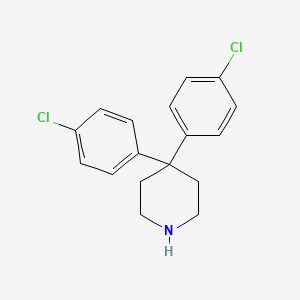

![4,4'-({4-[(4-fluorobenzyl)oxy]phenyl}methanediyl)bis(1,3-diphenyl-1H-pyrazol-5-ol)](/img/structure/B12443151.png)
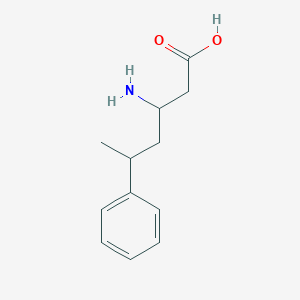
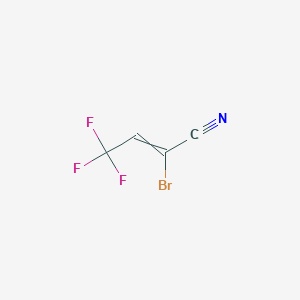
![2,2'-{biphenyl-4,4'-diylbis[nitrilo(E)methylylidene]}bis(6-methoxyphenol)](/img/structure/B12443164.png)
![2,4-dichloro-N-{[4-(morpholin-4-ylsulfonyl)phenyl]carbamothioyl}benzamide](/img/structure/B12443167.png)
